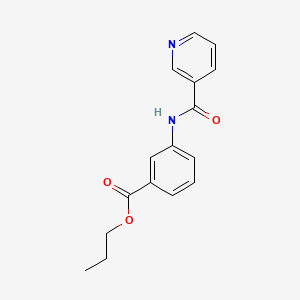![molecular formula C19H20BrNO4 B3752782 Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate](/img/structure/B3752782.png)
Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate
Overview
Description
Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate typically involves multiple steps. One common method includes the following steps:
Etherification: The brominated phenol is then reacted with 2-chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is reacted with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the amide is esterified with propanol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bromoquinone derivative, while reduction could produce a diol.
Scientific Research Applications
Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The bromine atom and amide linkage play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Propyl 3-[2-(2-chloro-4-methylphenoxy)acetamido]benzoate
- Propyl 3-[2-(2-fluoro-4-methylphenoxy)acetamido]benzoate
- Propyl 3-[2-(2-iodo-4-methylphenoxy)acetamido]benzoate
Uniqueness
Propyl 3-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various reactions, such as nucleophilic substitution, making this compound versatile for different applications.
Properties
IUPAC Name |
propyl 3-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-3-9-24-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-8-7-13(2)10-16(17)20/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEKHOGAZFRRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B3752707.png)
![propyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3752712.png)
![propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B3752715.png)
![propyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B3752732.png)

![propyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B3752749.png)
![PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752752.png)
![propyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B3752761.png)
![propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B3752772.png)
![propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate](/img/structure/B3752777.png)
![PROPYL 3-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752785.png)
![Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate](/img/structure/B3752789.png)
![propyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B3752796.png)
![propyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3752808.png)
